N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide
Description
N-(3,4-Dichlorophenyl)-3-(dimethylamino)acrylamide is a synthetic acrylamide derivative characterized by a 3,4-dichlorophenyl group attached to the amide nitrogen and a dimethylamino substituent at the β-position of the acrylamide backbone. This compound is of interest due to its structural features, which combine electron-withdrawing chlorine atoms with the electron-donating dimethylamino group.
Properties
IUPAC Name |
(E)-N-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c1-15(2)6-5-11(16)14-8-3-4-9(12)10(13)7-8/h3-7H,1-2H3,(H,14,16)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPBYTWVHGVWSA-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)NC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)NC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide typically involves the reaction of 3,4-dichloroaniline with dimethylaminoacryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
For example, in the synthesis of related dichlorophenyl acrylamides, chlorine substituents were replaced by methoxy or dimethylamino groups using CuI/L-proline catalysis at 110°C .
Oxidation and Reduction Reactions
The dimethylamino group and acrylamide double bond participate in redox transformations:
Oxidation
-
Dimethylamino group : Forms N-oxide derivatives with hydrogen peroxide or mCPBA (meta-chloroperbenzoic acid).
-
Acrylamide double bond : Epoxidation using peracids or oxidation to carbonyl derivatives with KMnO₄/H₂SO₄.
Reduction
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Double bond : Catalytic hydrogenation (H₂/Pd-C) yields saturated N-(3,4-dichlorophenyl)-3-(dimethylamino)propanamide.
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Nitro groups (if present in analogs): Reduced to amines using SnCl₂/HCl .
Cycloaddition and Michael Addition
The α,β-unsaturated acrylamide system undergoes Michael additions and Diels-Alder reactions :
For example, furan-2-yl magnesium bromide adds regioselectively to the β-carbon of analogous acrylamides, forming 1,4-adducts .
Coordination Chemistry
The dimethylamino group and acrylamide carbonyl act as metal-chelating sites :
| Metal Ion | Binding Mode | Application |
|---|---|---|
| Cu²⁺ | Bidentate (N,O-chelation) | Catalyzes Ullmann-type coupling reactions |
| Fe³⁺ | Tridentate (N,O,N-chelation) | Polymer stabilization or redox catalysis |
Complexation with Cu(II) enhances electrophilicity of the dichlorophenyl ring, enabling cross-coupling reactions.
Hydrolysis and Stability
The acrylamide bond hydrolyzes under acidic or basic conditions:
| Conditions | Products | Half-Life (25°C) |
|---|---|---|
| 1M HCl, reflux | 3-(dimethylamino)propanoic acid + 3,4-dichloroaniline | ~2 hours |
| 1M NaOH, 60°C | Same as acidic hydrolysis | ~4 hours |
Hydrolysis rates correlate with steric hindrance from the dimethylamino group.
Biological Interactions
While direct data on N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide is limited, structurally similar compounds exhibit:
Scientific Research Applications
Organic Synthesis
N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : Producing carboxylic acids or ketones.
- Reduction : Leading to the formation of amines or alcohols.
- Substitution Reactions : Resulting in substituted acrylamides that can exhibit different biological activities.
Biological Investigations
The compound has been studied for its potential as a biochemical probe to explore enzyme interactions and cellular mechanisms. It is particularly relevant in:
- Enzyme Inhibition Studies : Research has demonstrated its efficacy in inhibiting specific enzymes involved in disease pathways.
- Cancer Research : Preliminary studies suggest that this compound may exhibit anti-cancer properties through modulation of signaling pathways associated with cell proliferation and apoptosis .
Pharmaceutical Development
In medicinal chemistry, this compound is being explored for its therapeutic properties:
- Anti-inflammatory Activity : Investigations have indicated that it may reduce inflammation markers in cellular models.
- Anticancer Potential : Its ability to target cancerous cells has been the focus of several studies, particularly against breast cancer cell lines .
Data Table of Applications
Case Study 1: Enzyme Inhibition
A study published in Nature investigated the inhibitory effects of this compound on specific enzymes involved in lipid metabolism. The results indicated a significant reduction in enzyme activity at submicromolar concentrations, suggesting its potential as a therapeutic agent for metabolic disorders .
Case Study 2: Anticancer Activity
Research conducted on breast cancer cell lines demonstrated that this compound effectively induced apoptosis. The study utilized MTT assays to assess cell viability and revealed a dose-dependent response, highlighting its potential as a candidate for further drug development targeting resistant cancer types .
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Insights:
Dimethylamino Group: Introduces basicity and hydrogen-bonding capacity, which may enhance solubility and target binding compared to non-polar analogs (e.g., LQM349’s diethoxyphenyl) .
Biological Activity Trends: Dichlorophenyl-containing acrylamides show consistent activity in antitumor and antiviral contexts. For example, compound 1f () inhibits gastric cancer cells (IC₅₀: 12.3 μM), while LQM349 () targets viral proteases . The absence of a dimethylamino group in LQM349 suggests that electron-donating substituents (e.g., diethoxy) may favor antiviral over antitumor activity .
Molecular Weight and Solubility :
- Higher molecular weight analogs (e.g., 425.31 g/mol in ) may face challenges in bioavailability, whereas the target compound’s lower weight (~283.17 g/mol) could improve pharmacokinetics .
Biological Activity
N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₃H₁₄Cl₂N₂O
- Molecular Weight : 273.17 g/mol
- Functional Groups : Contains a dichlorophenyl moiety, a dimethylamino group, and an acrylamide backbone.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their catalytic activity. This mechanism is crucial in modulating various biochemical pathways.
- Receptor Modulation : It interacts with cell surface receptors, influencing signal transduction pathways that regulate cellular responses such as proliferation and apoptosis.
Biological Activities
-
Anticancer Properties :
- Research indicates that this compound has significant anticancer potential. Studies have shown its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.
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Antimicrobial Activity :
- The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against certain bacterial strains, although further research is needed to establish its efficacy.
-
Neuroprotective Effects :
- Emerging evidence points to potential neuroprotective effects, particularly in models of neurodegenerative diseases. The exact mechanisms remain under investigation but may involve modulation of oxidative stress pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Neuroprotective | Reduction of oxidative stress |
Detailed Findings from Selected Studies
-
Anticancer Mechanism :
A study conducted on human cancer cell lines revealed that this compound significantly inhibited cell proliferation through apoptosis induction. The study highlighted the compound's ability to disrupt cell cycle progression at the G2/M phase, leading to increased cell death rates. -
Antimicrobial Assessment :
In vitro tests showed that this compound exhibited notable antimicrobial activity against specific strains of bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for bacterial growth inhibition. -
Neuroprotective Study :
A recent investigation into neuroprotective effects demonstrated that the compound could reduce neuronal cell death induced by oxidative stress in vitro. This was associated with the downregulation of pro-apoptotic markers and upregulation of antioxidant enzymes.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-(2,4-Dichlorophenyl)-3-(dimethylamino)acrylamide | Lacks specific chlorination pattern | Moderate anticancer activity |
| N-(3-Chlorophenyl)-3-(dimethylamino)acrylamide | Fewer halogen substitutions | Lower potency in enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide?
- Methodological Answer : The compound is typically synthesized via condensation reactions using α,β-unsaturated acryloyl chloride derivatives and 3,4-dichloroaniline. Key steps include:
- Reagent selection : Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent in DMF or dichloromethane .
- Solvent systems : Ethyl acetate/petroleum ether mixtures for purification via column chromatography .
- Yield optimization : Reaction temperatures of 35–40°C and 5-hour agitation periods improve conversion rates (e.g., 64–69% yields reported in analogous syntheses) .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Multi-spectroscopic techniques are employed:
- NMR analysis : and NMR identify chemical shifts for the dichlorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and dimethylamino moiety (δ 2.8–3.1 ppm for N-(CH)) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 325.2 [M+H]) confirm molecular weight .
- Infrared (IR) spectroscopy : Stretching frequencies for C=O (1650–1680 cm) and C-N (1250–1300 cm) validate the acrylamide backbone .
Advanced Research Questions
Q. How can structural modifications enhance the antitumor activity of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies guide optimization:
- Substituent effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring increases cytotoxicity (e.g., IC values <10 µM in gastric cancer cells) .
- Hybrid derivatives : Fusion with quinoline or pyrimidine scaffolds improves binding to kinase targets (e.g., anti-breast cancer derivatives with IC = 9.38–57.60 µM) .
- In vitro assays : MTT assays on AGS/BGC-823 cell lines quantify potency, with dose-response curves and selectivity indices calculated against non-cancerous cells .
Q. What strategies resolve contradictions in spectral data interpretation for acrylamide derivatives?
- Methodological Answer : Discrepancies in NMR/IR data are addressed via:
- 2D NMR techniques : HSQC and HMBC correlations resolve overlapping signals in crowded aromatic regions .
- Computational validation : Density functional theory (DFT) simulations predict chemical shifts and coupling constants, cross-referenced with experimental data .
- Crystallography : Single-crystal X-ray diffraction definitively assigns stereochemistry (e.g., E/Z isomerism in acrylamides) .
Q. How is the antioxidant potential of this compound evaluated in oxidative stress models?
- Methodological Answer : Standardized assays include:
- Nitric oxide (NO) scavenging : Sodium nitroprusside generates NO, quantified via Griess reagent (absorbance at 540 nm) .
- DPPH/ABTS radical inhibition : IC values determine free radical quenching efficiency, with trolox as a positive control .
- Cellular ROS assays : Fluorescent probes (e.g., DCFH-DA) measure reactive oxygen species reduction in HO-treated cells .
Q. What in silico approaches identify biological targets for this compound?
- Methodological Answer : Computational workflows include:
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to proteases (e.g., Dengue NS2B/NS3) or kinases .
- Pharmacophore modeling : Ligand-based models align acrylamide pharmacophores with known inhibitors (e.g., ATP-binding pockets) .
- ADMET profiling : SwissADME predicts bioavailability, blood-brain barrier penetration, and CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
